molecular formula C22H28N2O7S2 B2906548 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-19-9

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2906548
CAS No.: 906155-19-9
M. Wt: 496.59
InChI Key: AIOGFGFGRPXUBA-UHFFFAOYSA-N
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Description

This bis-sulfonyl-substituted spiro[4.5]decane derivative features two distinct aryl sulfonyl groups:

  • 4-Methoxy-3-methylphenylsulfonyl at position 8: This group combines electron-donating methoxy and methyl substituents, enhancing solubility while introducing steric bulk.

The spirocyclic core imposes conformational rigidity, which may improve target binding selectivity.

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S2/c1-17-16-20(8-9-21(17)30-3)32(25,26)23-12-10-22(11-13-23)24(14-15-31-22)33(27,28)19-6-4-18(29-2)5-7-19/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOGFGFGRPXUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 8: 4-Methoxy-3-methylphenylsulfonyl; 4: 4-Methoxyphenylsulfonyl C23H28N2O7S2 (inferred) ~504 (estimated) Dual methoxy groups enhance solubility; spirocyclic rigidity .
898452-95-4 8: Mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl); 4: 4-Methoxyphenylsulfonyl C23H30N2O6S2 494.6 Mesityl group increases steric hindrance, potentially reducing metabolic clearance.
898453-01-5 8: 4-Fluorophenylsulfonyl; 4: Mesitylsulfonyl C22H27FN2O5S2 482.6 Fluorine introduces electron-withdrawing effects, improving stability but lowering solubility.
1172262-16-6 4: 4-Fluoro-3-methylphenylsulfonyl C14H19FN2O3S 314.38 Single sulfonyl group; fluorine enhances lipophilicity (logP ~3.5 inferred).
G499-0278 8: 4-Bromobenzoyl; 4: 4-Fluoro-3-methylbenzenesulfonyl C21H22BrFN2O4S 497.39 Bromine increases molecular weight; benzoyl group may engage in π-π interactions.
BE99410 8: 4-Fluorobenzoyl; 4: 4-Fluoro-3-methylbenzenesulfonyl C21H22F2N2O4S 436.47 Dual fluorine substituents enhance metabolic stability and logD (predicted ~4.0).

Substituent Effects on Pharmacokinetics

  • Halogenation : Fluorine (e.g., 898453-01-5, BE99410) or bromine (G499-0278) increases lipophilicity (logD ~3.5–5.0) and resistance to oxidative metabolism, critical for blood-brain barrier penetration in CNS targets .

Q & A

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Methodological Answer : Combine proteomics (SILAC) to identify differentially expressed proteins post-treatment and phospho-kinase arrays to map signaling pathway modulation . Use CRISPR-Cas9 knockouts of suspected targets (e.g., kinases) to confirm functional relevance. For in vivo models, employ PET tracers (e.g., 18^{18}F-labeled analogs) to track biodistribution .

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